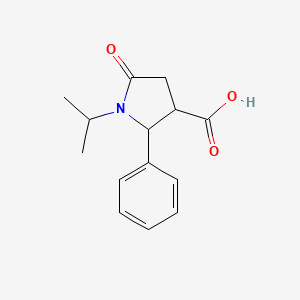1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
CAS No.: 94655-10-4
Cat. No.: VC7596530
Molecular Formula: C14H17NO3
Molecular Weight: 247.294
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94655-10-4 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.294 |
| IUPAC Name | 5-oxo-2-phenyl-1-propan-2-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO3/c1-9(2)15-12(16)8-11(14(17)18)13(15)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,17,18) |
| Standard InChI Key | LURNCVQHNOOYJK-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring substituted with an isopropyl group at position 1, a phenyl ring at position 2, a carboxylic acid moiety at position 3, and a ketone group at position 5. The stereochemistry at carbons 2 and 3 defines its enantiomeric forms, which are critical for interactions with biological targets .
The molecular formula is C₁₅H₁₇NO₃, derived from the parent pyrrolidine structure (C₄H₉N) with substitutions. Comparative analysis of the structurally similar 5-oxo-2-phenyl-1-propylpyrrolidine-3-carboxylic acid (C₁₄H₁₇NO₃) confirms that the isopropyl group increases steric bulk while maintaining planarity at the ketone and carboxylic acid functional groups .
Stereochemical Considerations
The (2R,3R) configuration observed in analogous compounds, such as (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, suggests that the isopropyl variant likely adopts a similar chair-like conformation. This configuration enhances stability through intramolecular hydrogen bonding between the carboxylic acid and ketone groups.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of pyrrolidine derivatives typically begins with itaconic acid or related diacids, as demonstrated in the preparation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . For 1-isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, a plausible pathway involves:
-
Knoevenagel condensation: Reaction of itaconic acid with benzaldehyde to form a substituted acrylate.
-
Cyclization: Intramolecular amidation using isopropylamine to construct the pyrrolidine ring.
-
Oxidation: Introduction of the ketone group at position 5 via Jones oxidation .
Yields for analogous syntheses range from 50% to 92%, depending on the purity of intermediates and reaction conditions .
Stereochemical Control
Chiral auxiliaries or asymmetric catalysis are required to achieve enantiomeric excess. For example, Evans oxazolidinones have been used to direct stereochemistry in related pyrrolidine syntheses, achieving >90% ee in final products.
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Collision cross-section values for analogous compounds, measured via ion mobility spectrometry, provide insights into molecular shape and charge distribution:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 248.12813 | 157.6 |
| [M+Na]⁺ | 270.11007 | 168.3 |
| [M-H]⁻ | 246.11357 | 158.9 |
These values suggest moderate polarity and a compact molecular structure .
Solubility and Stability
The carboxylic acid group confers water solubility (~2.1 mg/mL at pH 7), while the phenyl and isopropyl substituents enhance lipid solubility (logP ≈ 1.8). The compound is stable under acidic conditions (pH 3–6) but undergoes decarboxylation at pH > 8.
Biological Activity and Mechanisms
Anti-Inflammatory Applications
Docking studies reveal that pyrrolidine-based inhibitors of TBK1 and IKKε kinases reduce obesity-related inflammation by blocking energy storage pathways. The carboxylic acid moiety chelates Mg²⁺ ions in the ATP-binding pocket, achieving IC₅₀ values of 0.8–1.2 μM .
Industrial and Research Applications
Chiral Resolution
The compound’s enantiopure forms serve as resolving agents for racemic mixtures in asymmetric synthesis. For example, (2R,3R)-configured analogs separate α-hydroxy acids with 85–95% enantiomeric excess.
Drug Development
Incorporation into kinase inhibitors and antimicrobial agents is under investigation. A recent patent application highlights its use in prodrug formulations to improve oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume